molecular formula C7H14O2 B13601905 (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol

Cat. No.: B13601905
M. Wt: 130.18 g/mol
InChI Key: AOPALUZHZDSZTL-ULUSZKPHSA-N
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Description

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol is an organic compound that features a tetrahydropyran ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 5-hydroxy-pentanal.

    Attachment of the Ethan-1-ol Group: The tetrahydropyran ring can be functionalized by introducing an ethan-1-ol group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(Tetrahydro-2h-pyran-4-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group attached at a different position on the tetrahydropyran ring.

    (1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-ol: Another isomer with the ethan-1-ol group attached at the 2-position of the tetrahydropyran ring.

Uniqueness

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1R)-1-(oxan-3-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-6(8)7-3-2-4-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1

InChI Key

AOPALUZHZDSZTL-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](C1CCCOC1)O

Canonical SMILES

CC(C1CCCOC1)O

Origin of Product

United States

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